(2S,3S)-2-(3-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
Description
The compound "(2S,3S)-2-(3-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid" is a chiral pyrrolidine derivative characterized by:
Properties
IUPAC Name |
(2S,3S)-2-(3-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO3/c1-14-10(15)6-9(12(16)17)11(14)7-3-2-4-8(13)5-7/h2-5,9,11H,6H2,1H3,(H,16,17)/t9-,11+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTJKAVXGVTLRY-GXSJLCMTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CC1=O)C(=O)O)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]([C@H](CC1=O)C(=O)O)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-(3-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and L-proline.
Formation of Pyrrolidine Ring: The key step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved by reacting 3-fluorobenzaldehyde with L-proline in the presence of a suitable catalyst.
Oxidation and Carboxylation: The intermediate product is then subjected to oxidation to introduce the ketone group, followed by carboxylation to form the carboxylic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of flow chemistry also enhances the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrrolidine ring.
Reduction: Reduction reactions can target the ketone group, converting it to a secondary alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: The major product is the corresponding carboxylic acid derivative.
Reduction: The major product is the secondary alcohol.
Substitution: Depending on the substituent introduced, various functionalized derivatives of the original compound can be obtained.
Scientific Research Applications
Chemistry
In chemistry, (2S,3S)-2-(3-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its chiral nature and functional groups make it a candidate for studying enzyme-substrate interactions and protein binding.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, particularly those involving the central nervous system.
Industry
In the industrial sector, this compound can be used in the synthesis of pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a valuable intermediate in the production of various commercial products.
Mechanism of Action
The mechanism of action of (2S,3S)-2-(3-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Positional Isomers: Fluorophenyl Substitution
- rac-(2S,3S)-2-(4-Fluorophenyl)-1-Methyl-5-Oxopyrrolidine-3-Carboxylic Acid Difference: Fluorine at the 4-position of the phenyl ring vs. 3-position in the target compound. Impact: The 4-fluoro analog has a molecular formula of C₁₂H₁₂FNO₃ (MW 237.23) and 95% purity . Positional isomerism may alter electronic properties and binding affinity, as para-substituents often influence steric interactions more than meta-substituents.
Functional Group Variations
- (±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-Methyl-3-({3-[4-(Trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-Carboxylic Acid
- Differences :
- Benzodioxol group at position 3.
- Trifluoromethylphenyl urea substituent. This compound achieved >99% purity but a lower crude yield (68%) compared to the target compound’s synthesis .
Antiviral Derivatives
- SARS-CoV-2 3CL Protease Inhibitor
Key Findings and Implications
Fluorine Position : Meta-substitution (3-fluoro) vs. para-substitution (4-fluoro) influences electronic and steric profiles, affecting target selectivity.
Functional Groups : Urea and heteroaryl groups (e.g., pyrimidine) enhance kinase affinity, while benzodioxol improves metabolic stability .
Synthesis Efficiency : High-purity yields (>99%) are achievable but may require optimized protocols, as seen in urea derivatives .
Biological Activity
(2S,3S)-2-(3-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid is a pyrrolidine derivative that has attracted significant attention in pharmaceutical research due to its potential biological activities. This compound is characterized by a unique structure that includes a fluorophenyl group and a carboxylic acid functional group, which contribute to its biological properties. The molecular formula is C12H12FNO3, with a molecular weight of 237.23 g/mol.
Research indicates that this compound acts as an allosteric modulator and an agonist for the metabotropic glutamate receptor subtype 2 (mGluR2) . This receptor is crucial in various neurological processes and disorders, including anxiety, depression, schizophrenia, and addiction. By modulating synaptic transmission and neuroplasticity, it shows promise for therapeutic applications in these conditions .
In Vitro Studies
In experimental models, this compound has demonstrated significant biological activity:
- Selectivity for mGluR2 : Binding affinity studies have shown that this compound selectively activates mGluR2 compared to other glutamate receptor subtypes. Techniques such as radiolabeled ligand binding assays have been employed to assess its interaction with the receptor.
- Neuroprotective Effects : The compound's ability to modulate mGluR2 has led to investigations into its neuroprotective effects in models of neurodegenerative diseases. It has been shown to enhance synaptic plasticity and reduce excitotoxicity in neuronal cultures.
Anticancer Activity
While primarily studied for its neurological implications, preliminary investigations into its anticancer properties have also been conducted:
- Cell Viability Assays : In A549 human lung adenocarcinoma cell lines, this compound exhibited structure-dependent anticancer activity. At a concentration of 100 µM, it reduced cell viability significantly compared to untreated controls .
- Comparison with Standard Treatments : When compared with standard chemotherapeutic agents like cisplatin, the compound showed varying degrees of cytotoxicity, suggesting potential as a novel anticancer agent .
Structure-Activity Relationship
The unique structure of this compound allows for diverse interactions at the molecular level. A comparison with similar compounds reveals its distinctive features:
| Compound Name | Structure | Key Features |
|---|---|---|
| (2S,3S)-2-(4-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid | Structure | Similar agonistic activity at mGluR2 but different fluorophenyl substitution |
| (S)-3-hydroxy-1-(1H-indol-5-yl)-2-oxopyrrolidine-3-carboxylic acid | Structure | Exhibits different biological activities related to MetAP inhibition |
| 2-Methylpyridin-3-ol | Structure | A simpler structure lacking the complex pyrrolidine framework |
The specific interaction with mGluR2 receptors sets this compound apart from others that may not exhibit the same level of selectivity or efficacy in therapeutic contexts .
Case Studies
Several studies have explored the implications of this compound in various therapeutic areas:
- Neurological Disorders : In a study focusing on anxiety and depression models, treatment with this compound resulted in reduced anxiety-like behaviors in rodent models, indicating its potential as an anxiolytic agent.
- Cancer Research : A comparative analysis of this compound with other pyrrolidine derivatives showed enhanced anticancer activity against A549 cells while exhibiting lower toxicity towards normal cells. This suggests a favorable therapeutic index for clinical applications in oncology .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
